molecular formula C9H13NO2 B3106206 Isopropyl 1H-pyrrol-2-ylacetate CAS No. 157071-48-2

Isopropyl 1H-pyrrol-2-ylacetate

Cat. No.: B3106206
CAS No.: 157071-48-2
M. Wt: 167.2 g/mol
InChI Key: YDFWVTIOXQLWNF-UHFFFAOYSA-N
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Description

Isopropyl 1H-pyrrol-2-ylacetate is a chemical compound with the molecular formula C9H13NO2. It is an ester derived from the combination of isopropyl alcohol and 1H-pyrrol-2-ylacetic acid. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 1H-pyrrol-2-ylacetate typically involves the esterification of 1H-pyrrol-2-ylacetic acid with isopropyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 1H-pyrrol-2-ylacetate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 1H-pyrrol-2-ylacetic acid.

    Reduction: Formation of 1H-pyrrol-2-ylmethanol.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Isopropyl 1H-pyrrol-2-ylacetate is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl 1H-pyrrol-2-ylacetate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 1H-pyrrol-3-ylacetate
  • Isopropyl 1H-pyrrol-4-ylacetate
  • Isopropyl 1H-pyrrol-5-ylacetate

Uniqueness

Isopropyl 1H-pyrrol-2-ylacetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the ester group on the pyrrole ring differentiates it from other isomers and influences its reactivity and applications.

Properties

IUPAC Name

propan-2-yl 2-(1H-pyrrol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(2)12-9(11)6-8-4-3-5-10-8/h3-5,7,10H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFWVTIOXQLWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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